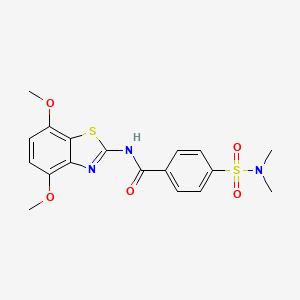

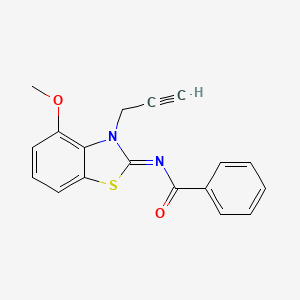

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Morphology Control in Solar Cells

Research has shown that the controlled morphology of polycarbazole-based heterojunction solar cells, where the use of dimethyl sulfoxide in solution leads to improved photovoltaic performance due to better domain structure and hole mobility. This highlights the compound's role in fine-tuning materials for solar cell applications, enhancing energy conversion efficiency (Chu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic solutions. The results indicate that these compounds offer high inhibition efficiency, potentially due to their ability to adsorb onto metal surfaces, thus preventing corrosion. This application is vital for industrial settings where metal preservation is critical (Hu et al., 2016).

Green Chemistry Synthesis

N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, synthesized from benzohydrazides and carbonothioyldisulfanediyl diacetic acid in water, exemplify green chemistry applications. These syntheses are nearly quantitative and adhere to green chemistry principles by utilizing water as a solvent, underscoring the compound's role in environmentally friendly chemical processes (Horishny & Matiychuk, 2020).

Antimicrobial and Antioxidant Activities

Compounds based on the benzothiazole scaffold have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis of Schiff bases from sulfamethoxazole and substituted salicylaldehyde led to compounds showing inhibitory effects on several enzyme activities, suggesting potential applications in developing new antimicrobial and antioxidant agents (Alyar et al., 2019).

Synthesis of Heterocycles

The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles has been explored, highlighting the compound's role in the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This method offers a versatile approach to building blocks for synthesizing novel heterocycles, which are crucial in pharmaceutical development (Darweesh et al., 2016).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, such as toxicity, flammability, or environmental hazards.

Orientations Futures

This would involve a discussion of potential future research directions involving the compound, such as potential applications or areas of study that could be explored.

I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have any other questions, feel free to ask!

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-15-13(25-3)9-10-14(26-4)16(15)27-18/h5-10H,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETAWUIIIKZGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2879990.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)

![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2879995.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2879996.png)

![1,3-Dimethyl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2879998.png)

![(Z)-ethyl 1-benzyl-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879999.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2880003.png)

![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)